molecular formula C10H8N2 B8805427 4-Methyl-1h-indole-5-carbonitrile CAS No. 671215-70-6

4-Methyl-1h-indole-5-carbonitrile

Cat. No.: B8805427
CAS No.: 671215-70-6
M. Wt: 156.18 g/mol
InChI Key: ABJVCZGZCOSCTG-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-5-carbonitrile is a substituted indole derivative featuring a methyl group at position 4 and a cyano group at position 5 of the indole scaffold. Indole derivatives are widely studied due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The cyano group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl group contributes steric and electronic effects.

Properties

CAS No.

671215-70-6

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H8N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,1H3

InChI Key

ABJVCZGZCOSCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Substituents

  • 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (): Structure: Methyl at position 5, phenyl at position 3, and cyano at position 2. Physical Properties: Melting point (mp) ~168°C, higher than typical indole-carbonitriles due to phenyl substitution. Spectroscopy: IR absorption at 2189 cm⁻¹ (C≡N), consistent with cyano groups. NMR data (δ 1.81 ppm for CH₃) reflect electronic shielding from the phenyl group.
  • 5-Cyanoindole and 6-Cyanoindole (): Structure: Cyano groups at positions 5 or 6 without methyl substitution. Physical Properties: 5-Cyanoindole (CAS 1074-86-8) has a mp of 140–146°C, lower than methyl-substituted analogs due to reduced crystallinity. Application: Commercial availability (Kanto Reagents) highlights their utility as intermediates.

Halogenated Derivatives

  • 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and analogs ():
    • Structure : Halogens (Cl, Br, I) at positions 5 or 6, paired with imidazolyl groups.
    • Physical Properties : High thermal stability (mp >200°C) due to halogenated and heterocyclic substituents.
    • Spectroscopy : IR absorption for C≡N absent in data, but NMR signals (e.g., δ 7.33 ppm for aromatic protons) suggest electronic deshielding from halogens.
    • Key Difference : Halogens enhance molecular weight and lipophilicity, critical for bioactive molecule design.

Extended Aromatic Systems

  • 3-(4-Fluorophenyl)-5-hydroxy-1-phenyl-2-methyl-1H-benzo[g]indole-4-carbonitrile (11a) (): Structure: Benzo[g]indole core with fluorophenyl and hydroxy groups. Physical Properties: mp 250–252°C, significantly higher due to fused aromatic rings and hydrogen bonding. Application: Extended conjugation improves fluorescence properties, relevant for optoelectronic materials.

Amino-Substituted Derivatives

  • 3-(Dimethylamino)methyl-1H-indole-5-carbonitrile (): Structure: Dimethylaminomethyl at position 3 and cyano at position 5. Application: Commercial availability (Sigma-Aldrich) suggests use in drug discovery. Key Difference: The amino group enhances solubility in polar solvents and may modulate receptor binding in bioactive contexts.

Protected/Functionalized Derivatives

  • 1-Tosyl-1H-indole-5-carbonitrile ():
    • Structure : Tosyl (p-toluenesulfonyl) group at position 1.
    • Physical Properties : Density 1.27 g/cm³, higher due to the sulfonyl group.
    • Application : Tosyl protection stabilizes the indole nitrogen for further functionalization.
    • Key Difference : Sulfonyl groups alter electronic properties and reactivity, enabling selective syntheses.

Research Implications

  • Synthetic Strategies : Substituent position (e.g., 4-methyl vs. 5-methyl) and protecting groups (e.g., tosyl) dictate reaction pathways and yields.
  • Material Science : Extended aromatic systems () offer insights into designing luminescent or conductive materials.

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